

Spectroscopic Profile of Daphnicyclidin I: A Technical Guide

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Compound of Interest

Compound Name: *Daphnicyclidin I*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnicyclidin I**, a diamino Daphniphyllum alkaloid isolated from the stems and leaves of *Daphniphyllum longeracemosum*. The structural elucidation of this complex natural product was achieved through extensive spectroscopic analysis. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a clear and accessible format, alongside the experimental protocols employed for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Daphnicyclidin I**.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of **Daphnicyclidin I**.

Technique	Ion	Calculated m/z	Found m/z	Molecular Formula
HRESIMS	[M+H] ⁺	367.2016	367.2018	C ₂₂ H ₂₇ N ₂ O ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Daphnicyclidin I** reveals the presence of key functional groups. The data is presented in wavenumbers (cm^{-1}).

Frequency (cm^{-1})	Functional Group Assignment
3421	O-H or N-H stretching
1736	C=O stretching (ester or lactone)
1653	C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded in CDCl_3 at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

^{13}C NMR Spectroscopic Data for **Daphnicyclidin I**

Position	δ_c (ppm)	Type
1	58.1	CH
2	27.0	CH ₂
3	42.1	CH ₂
4	197.8	C
5	132.8	C
6	139.0	CH
7	68.3	CH
8	40.5	CH
9	24.5	CH ₂
10	34.0	C
11	49.9	CH ₂
12	22.9	CH ₂
13	49.2	CH
14	30.1	CH ₂
15	34.8	CH ₂
16	61.6	CH
17	175.8	C
18	13.9	CH ₃
19	12.6	CH ₃
20	21.3	CH ₃
21	170.9	C
22	51.7	OCH ₃

¹H NMR Spectroscopic Data for **Daphnicyclidin I**

Position	δ_H (ppm)	Multiplicity	J (Hz)
1	3.33	m	
2a	1.85	m	
2b	1.65	m	
3a	2.30	m	
3b	2.15	m	
6	5.85	s	
7	4.15	d	9.0
8	2.50	m	
9a	1.75	m	
9b	1.55	m	
11a	3.15	d	12.0
11b	2.85	d	12.0
12a	1.95	m	
12b	1.70	m	
13	2.65	m	
14a	2.05	m	
14b	1.80	m	
15a	2.40	m	
15b	1.90	m	
16	3.85	m	
18	1.10	d	6.6
19	0.95	d	6.6
20	1.25	s	

22

3.65

s

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the primary literature.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. ^1H and ^{13}C NMR spectra were acquired on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was performed on a VG Auto-Spec-3000 spectrometer.

Extraction and Isolation

The dried and powdered stems and leaves of *Daphniphyllum longeracemosum* were extracted with MeOH. The extract was then partitioned between different solvents. **Daphnicyclidin I** was isolated from the appropriate fractions through a combination of silica gel column chromatography and preparative HPLC.

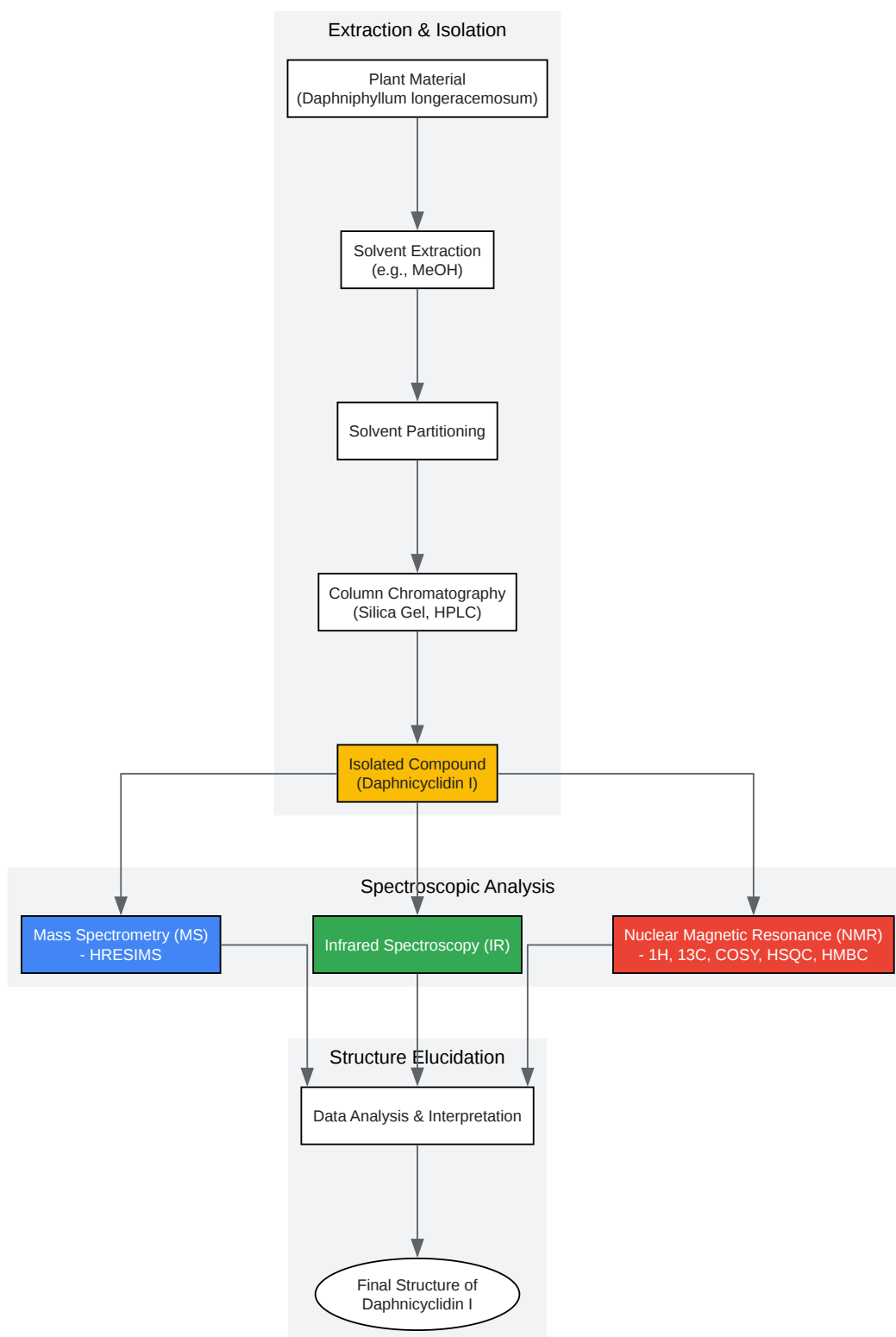
Spectroscopic Analysis

- **NMR Spectroscopy:** Samples were dissolved in CDCl_3 for NMR analysis. ^1H and ^{13}C NMR spectra were recorded at 600 MHz and 150 MHz, respectively. Standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) were used for the complete assignment of proton and carbon signals.
- **Mass Spectrometry:** HRESIMS was conducted using an ESI source in positive ion mode to determine the accurate mass and molecular formula of the compound.
- **Infrared Spectroscopy:** The IR spectrum was obtained using the KBr pellet method, providing information on the presence of key functional groups.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Daphnicyclidin I**.

General Workflow for Spectroscopic Analysis of Natural Products



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*General workflow for the spectroscopic analysis of **Daphnicyclidin I**.*

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